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molecular formula C10H5F3N2 B8704694 2-(trifluoromethyl)-1H-indole-5-carbonitrile

2-(trifluoromethyl)-1H-indole-5-carbonitrile

Cat. No. B8704694
M. Wt: 210.15 g/mol
InChI Key: DLMTYJSBAXQMEN-UHFFFAOYSA-N
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Patent
US08283365B2

Procedure details

5-cyano-2-(trifluoromethyl)-1H-indole-3-carboxylic acid (Intermediate 13, 2.09 g) was dissolved in NMP (10 mL) and H2O (1 mL) was then added. The mixture was heated to 130-140° C. overnight under nitrogen. The solution was cooled to room temperature and H2O (30 mL) was added and the solution stirred for 40 min. and then filtered. The cake was washed with H2O. The product is then dried under vacuum at 40° C. to give the title compound (1.42 g);
Name
5-cyano-2-(trifluoromethyl)-1H-indole-3-carboxylic acid
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([C:12]([F:15])([F:14])[F:13])=[C:6]2C(O)=O)#[N:2].O>CN1C(=O)CCC1>[F:15][C:12]([F:13])([F:14])[C:7]1[NH:8][C:9]2[C:5]([CH:6]=1)=[CH:4][C:3]([C:1]#[N:2])=[CH:11][CH:10]=2

Inputs

Step One
Name
5-cyano-2-(trifluoromethyl)-1H-indole-3-carboxylic acid
Quantity
2.09 g
Type
reactant
Smiles
C(#N)C=1C=C2C(=C(NC2=CC1)C(F)(F)F)C(=O)O
Name
Intermediate 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C2C(=C(NC2=CC1)C(F)(F)F)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 (± 5) °C
Stirring
Type
CUSTOM
Details
the solution stirred for 40 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with H2O
CUSTOM
Type
CUSTOM
Details
The product is then dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC(C=1NC2=CC=C(C=C2C1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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